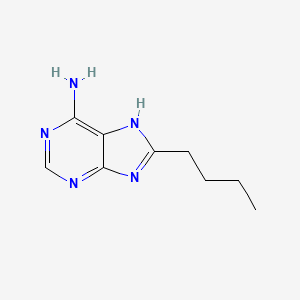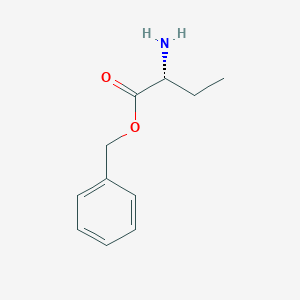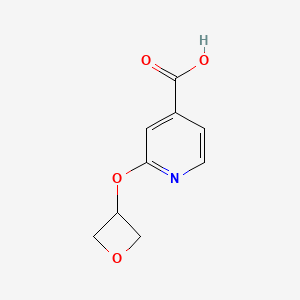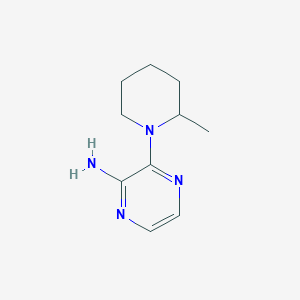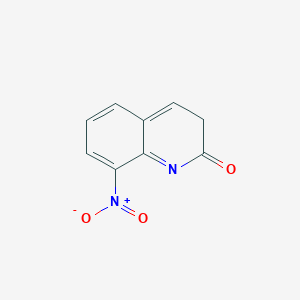![molecular formula C8H9ClN4 B11904176 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 213623-59-7](/img/structure/B11904176.png)
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and an ethyl group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate. This process involves a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block.
Industrial Production Methods
Industrial production methods for this compound often involve the use of ethyl cyanoacetate or isoxazole as starting materials . The synthesis process includes the preparation of intermediates such as 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and subsequently to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
化学反応の分析
Types of Reactions
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions often involve temperatures ranging from -10°C to room temperature, with reaction times varying from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with different amines can yield various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
科学的研究の応用
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a potential JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling can lead to various diseases affecting the immune system, making this compound a valuable candidate for therapeutic applications.
類似化合物との比較
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same pyrrolo[2,3-d]pyrimidine core but lacks the ethyl group at the 5th position.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent antitubercular activity and is non-cytotoxic to the Vero cell line.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used in the synthesis of novel inhibitors.
The uniqueness of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
213623-59-7 |
|---|---|
分子式 |
C8H9ClN4 |
分子量 |
196.64 g/mol |
IUPAC名 |
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H9ClN4/c1-2-4-3-11-7-5(4)6(9)12-8(10)13-7/h3H,2H2,1H3,(H3,10,11,12,13) |
InChIキー |
KEBNQLYXYKIXPV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC2=C1C(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



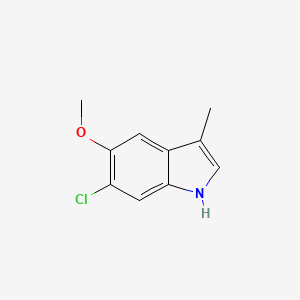


![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
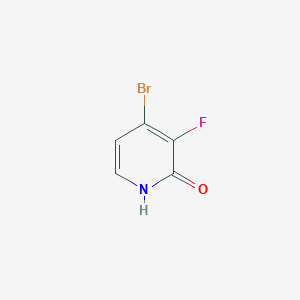
![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
